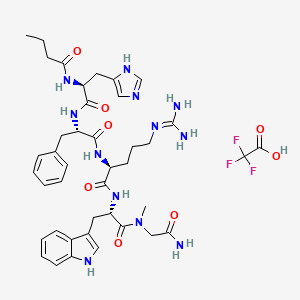
PD-1/PD-L1-IN-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PD-1/PD-L1-IN-23 is a small molecule inhibitor targeting the interaction between programmed death protein 1 (PD-1) and programmed death ligand 1 (PD-L1). This interaction plays a crucial role in immune checkpoint pathways, which are often exploited by cancer cells to evade the immune system. By inhibiting this interaction, this compound has the potential to restore the activity of effector T cells and enhance anti-tumor immunity .
准备方法
The synthesis of PD-1/PD-L1-IN-23 involves several steps, including virtual screening, synthesis, and in vitro characterization. Researchers employ multistage virtual screening methods to predict new PD-1/PD-L1 ligands. The synthetic route typically involves the use of phenylboronic acid, palladium catalysts, and various organic solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
PD-1/PD-L1-IN-23 undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include phenylboronic acid, palladium catalysts, and organic solvents like 1,4-dioxane. The major products formed from these reactions are biphenyl derivatives, which exhibit high tumor penetration and better pharmacokinetic properties .
科学研究应用
PD-1/PD-L1-IN-23 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it is used to study the mechanisms of immune evasion and to develop new therapeutic strategies. In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapy by blocking the PD-1/PD-L1 interaction. Additionally, it is used in the development of new classes of PD-L1 inhibitors with improved pharmacokinetic properties .
作用机制
The mechanism of action of PD-1/PD-L1-IN-23 involves the inhibition of the PD-1/PD-L1 interaction. This interaction sends inhibitory signals to T cells, suppressing their ability to mount an effective immune response against tumors. By blocking this interaction, this compound restores T cell activity, enhances anti-tumor immunity, and promotes the destruction of cancer cells. The molecular targets involved include PD-1 on T cells and PD-L1 on cancer cells .
相似化合物的比较
PD-1/PD-L1-IN-23 is unique compared to other similar compounds due to its high tumor penetration and better pharmacokinetic properties. Similar compounds include biphenyl derivatives, imidazopyridines, and other small-molecule inhibitors targeting the PD-1/PD-L1 interaction. These compounds vary in their binding affinities, mechanisms of action, and clinical efficacy. This compound stands out due to its potential for oral bioavailability and reduced immunogenicity .
Conclusion
This compound is a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its ability to block the PD-1/PD-L1 interaction and restore T cell activity makes it a valuable tool in scientific research and therapeutic development. Further studies are needed to fully understand its mechanisms and optimize its clinical applications.
属性
分子式 |
C32H30BrCl2N3O6 |
|---|---|
分子量 |
703.4 g/mol |
IUPAC 名称 |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-4-[(2-bromo-3-phenylphenyl)methoxy]-5-chlorophenyl]methylamino]-3-hydroxypropanoate;hydrochloride |
InChI |
InChI=1S/C32H29BrClN3O6.ClH/c1-2-40-32(39)28(17-38)35-16-23-14-25(34)30(15-29(23)41-18-20-11-12-26-27(13-20)37-43-36-26)42-19-22-9-6-10-24(31(22)33)21-7-4-3-5-8-21;/h3-15,28,35,38H,2,16-19H2,1H3;1H/t28-;/m1./s1 |
InChI 键 |
RDOKDKCLEBIFLB-LNLSOMNWSA-N |
手性 SMILES |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
规范 SMILES |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC=CC=C5)Br)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3S)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B11934451.png)
![2-amino-N-[1-[8-[2-(1-methylpyrazol-4-yl)ethynyl]-1-oxo-2-phenylisoquinolin-3-yl]ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11934473.png)





![(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B11934499.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)

